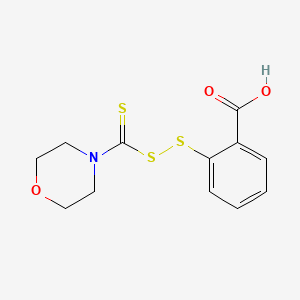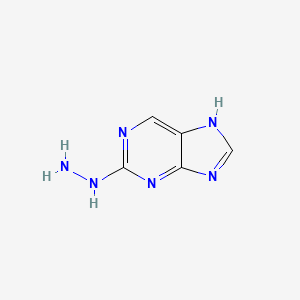
2H-Purin-2-one, 1,3-dihydro-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Purin-2-one, 1,3-dihydro-, hydrazone is a chemical compound with the molecular formula C5H6N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The hydrazone group in this compound is known for its diverse biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Purin-2-one, 1,3-dihydro-, hydrazone typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . One common method includes the condensation reaction of 2H-Purin-2-one with hydrazine in ethanol under reflux conditions . This reaction is often catalyzed by acids such as acetic acid to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
2H-Purin-2-one, 1,3-dihydro-, hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2H-Purin-2-one, 1,3-dihydro-, hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Purin-2-one, 1,3-dihydro-, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis . The compound’s ability to interact with various biomolecules makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: Another heterocyclic compound with a similar structure but different biological activities.
Quinazolines: These compounds share some structural similarities and are known for their broad spectrum of biological activities.
Uniqueness
2H-Purin-2-one, 1,3-dihydro-, hydrazone is unique due to its specific hydrazone group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various fields of research.
Properties
CAS No. |
64164-90-5 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7H-purin-2-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-11-5-7-1-3-4(10-5)9-2-8-3/h1-2H,6H2,(H2,7,8,9,10,11) |
InChI Key |
HOXPMFBXNMYFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)NN)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
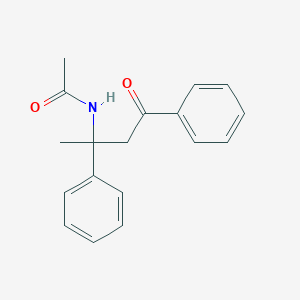
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

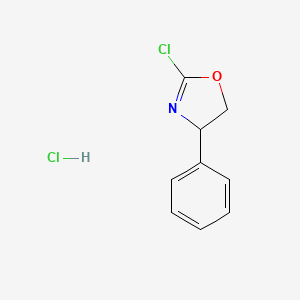
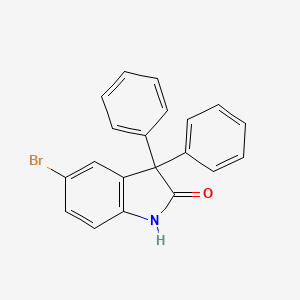
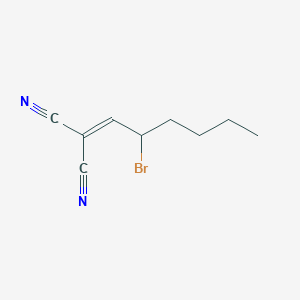
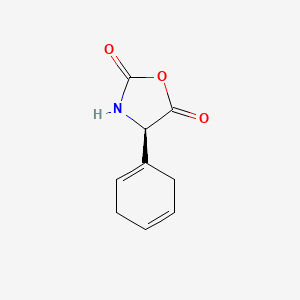

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
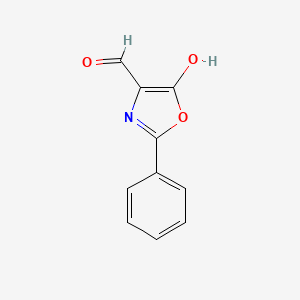
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
